2-((4-((4-Amino-5-sulpho-1-naphthyl)azo)-7-sulpho-1-naphthyl)azo)benzene-1,4-disulphonic acid, lithium sodium salt
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Overview
Description
2-((4-((4-Amino-5-sulpho-1-naphthyl)azo)-7-sulpho-1-naphthyl)azo)benzene-1,4-disulphonic acid, lithium sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-Amino-5-sulpho-1-naphthyl)azo)-7-sulpho-1-naphthyl)azo)benzene-1,4-disulphonic acid, lithium sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-amino-5-sulpho-1-naphthylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 7-sulpho-1-naphthylamine to form the first azo linkage.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization and coupling with benzene-1,4-disulphonic acid to form the final product.
Neutralization: The final step involves neutralizing the compound with lithium and sodium salts to enhance its solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, including temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like chlorosulphonic acid can be used for sulpho group substitutions.
Major Products
Oxidation: Oxidized derivatives with altered color properties.
Substitution: Modified compounds with varied functional groups for specific applications.
Scientific Research Applications
2-((4-((4-Amino-5-sulpho-1-naphthyl)azo)-7-sulpho-1-naphthyl)azo)benzene-1,4-disulphonic acid, lithium sodium salt has several applications in scientific research:
Chemistry: Used as a pH indicator and in titration processes due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for potential use in diagnostic assays and as a marker in various biochemical tests.
Industry: Widely used in textile dyeing, ink manufacturing, and as a colorant in plastics and other materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The azo groups play a crucial role in this process, as they facilitate the delocalization of electrons, which is essential for the compound’s chromophoric properties. The sulpho groups enhance solubility and stability, making the compound suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-((4-Amino-5-sulpho-1-naphthyl)azo)-1-naphthyl)azo)benzene-1,4-disulphonic acid
- 2-((4-((4-Amino-5-sulpho-1-naphthyl)azo)-3-sulpho-1-naphthyl)azo)benzene-1,4-disulphonic acid
Uniqueness
The unique combination of two azo linkages and multiple sulpho groups in 2-((4-((4-Amino-5-sulpho-1-naphthyl)azo)-7-sulpho-1-naphthyl)azo)benzene-1,4-disulphonic acid, lithium sodium salt provides enhanced color properties and solubility compared to similar compounds. This makes it particularly valuable in applications requiring high stability and vivid coloration.
Properties
CAS No. |
83399-86-4 |
---|---|
Molecular Formula |
C26H15Li2N5Na2O12S4 |
Molecular Weight |
777.6 g/mol |
IUPAC Name |
dilithium;disodium;2-[[4-[(4-amino-5-sulfonatonaphthalen-1-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C26H19N5O12S4.2Li.2Na/c27-19-7-8-21(17-2-1-3-25(26(17)19)47(41,42)43)29-28-20-9-10-22(18-12-14(44(32,33)34)4-6-16(18)20)30-31-23-13-15(45(35,36)37)5-11-24(23)46(38,39)40;;;;/h1-13H,27H2,(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43);;;;/q;4*+1/p-4 |
InChI Key |
NQQIGYADIPRWQT-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[Li+].C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])N)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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